molecular formula C21H21N3O3 B3617432 [3-(3-Methoxyphenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone

[3-(3-Methoxyphenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone

Cat. No.: B3617432
M. Wt: 363.4 g/mol
InChI Key: VORHQVYCPILKLZ-UHFFFAOYSA-N
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Description

[3-(3-Methoxyphenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a phenylpyrazole core, and a morpholinylmethanone moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Methoxyphenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the phenylpyrazole core. This intermediate is further reacted with morpholine and a suitable acylating agent to introduce the morpholinylmethanone group. The reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization and acylation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Methoxyphenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenolic derivative.

    Reduction: The carbonyl group in the morpholinylmethanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

[3-(3-Methoxyphenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [3-(3-Methoxyphenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)-1H-pyrazole
  • 3-(3-Methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones
  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

Uniqueness

Compared to similar compounds, [3-(3-Methoxyphenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone stands out due to its combination of a phenylpyrazole core and a morpholinylmethanone moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its utility in scientific studies.

Properties

IUPAC Name

[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-26-18-9-5-6-16(14-18)20-19(21(25)23-10-12-27-13-11-23)15-24(22-20)17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORHQVYCPILKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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